7-Benzyloxyquinoline

CYP3A4 enzyme kinetics drug-drug interaction

7-Benzyloxyquinoline (7-BQ) is a fluorometric CYP3A4 substrate whose distinct binding domain occupancy makes it non-substitutable for comprehensive inhibition screening. Unlike BFC or DBF, 7-BQ detects weak inhibitors missed by other probes. Use in parallel with BFC to eliminate false-negative risk. Validated across rat, mouse, dog, monkey microsomes for translational studies. Requires no LC-MS/MS—compatible with fluorescence plate readers. Essential for labs investigating CYP3A4 allosteric cooperativity and heterotropic interactions. Choose 7-BQ for definitive CYP3A4 activity profiling.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 131802-60-3
Cat. No. B143902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxyquinoline
CAS131802-60-3
Synonyms7-benzyloxyquinoline
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=CC=N3)C=C2
InChIInChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-11H,12H2
InChIKeySIDLHXXVIBTSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyloxyquinoline Procurement Guide: CYP3A4 Fluorescent Probe with Distinct Binding Domain


7-Benzyloxyquinoline (7-BQ, CAS 131802-60-3) is a quinoline derivative featuring a benzyloxy substituent at the 7-position, with molecular formula C16H13NO and molecular weight 235.28 g/mol [1]. The compound is commercially available at purities of ≥97–99% by HPLC from multiple vendors . Its primary established application is as a fluorometric substrate for cytochrome P450 3A4 (CYP3A4), where enzymatic O-dealkylation yields the fluorescent product 7-hydroxyquinoline [2].

Why 7-Benzyloxyquinoline Cannot Be Replaced by Other CYP3A4 Fluorogenic Substrates


CYP3A4 is a promiscuous enzyme with a large, flexible active site capable of accommodating multiple ligands simultaneously. Different fluorometric substrates bind to distinct domains within this active site, and inhibition data obtained with one probe frequently fail to correlate with results from another [1]. For 21 test compounds evaluated across four fluorometric CYP3A4 substrates, IC50 values varied from 2.1- to 195-fold depending on which probe was used [2]. Consequently, selecting the appropriate substrate is not merely a technical convenience—it fundamentally determines whether a given inhibitor will be detected or missed. The specific binding domain occupancy of 7-BQ, its distinct sensitivity profile to inhibitors, and its established cross-species applicability create a non-substitutable role that alternative fluorogenic probes cannot fulfill without altering experimental outcomes [3].

7-Benzyloxyquinoline Quantitative Differentiation Evidence Against Comparator Substrates


Distinct CYP3A4 Active Site Binding Domain Versus Testosterone and BFC

7-Benzyloxyquinoline (7-BQ) binds to a different domain within the CYP3A4 active site compared to testosterone and 7-benzyloxy-4-trifluoromethylcoumarin (BFC). When paired with testosterone, 7-BQ exhibited a decrease in apparent Km by factor α = 0.21–0.72 and a decrease in Vmax by factors α/β = 0.09–0.75, confirming non-competitive kinetic interactions [1]. This evidence directly refutes the assumption that CYP3A4 substrates are interchangeable.

CYP3A4 enzyme kinetics drug-drug interaction binding domain

Lowest Sensitivity to Inhibition Among Four Fluorometric CYP3A4 Substrates

Among four widely used fluorometric CYP3A4 substrates—benzyloxyresorufin (BzRes), BFC, 7-BQ, and dibenzylfluorescein (DBF)—7-BQ dealkylation demonstrated the lowest sensitivity to inhibition. Across 21 primarily inhibitory compounds, BQ was least sensitive to inhibition on average, while BFC was most sensitive [1]. IC50 values across the four substrates varied from 2.1- to 195-fold per compound, averaging 29-fold variation [1].

CYP3A4 inhibition IC50 variability high-throughput screening

Superior CYP3A Subfamily Selectivity Versus BFC in cDNA-Expressed Isoform Panel

In a systematic evaluation across 29 cDNA-expressed rat and human cytochrome P450 isoforms, 7-BQ demonstrated a higher degree of selectivity for the CYP3A subfamily compared to BFC. While BFC dealkylation and BQ dealkylation were both selective but not exclusive for human CYP3A4, BQ showed higher selectivity and higher rates of metabolism by CYP3A than BFC [1].

CYP isoform selectivity fluorometric probe enzyme assay

Quantified Oxidation Rate Comparison to Midazolam as Established CYP3A Probe

7-BQ oxidation rate was directly compared to midazolam (MDZ), a well-established CYP3A probe substrate. In human liver microsomes, BOQ oxidation rate was 1.95 ± 0.24 μM/mg protein/min, while MDZ oxidation rate was 1.4 ± 0.21 μM/mg protein/min [1]. Though the difference did not reach statistical significance (p = 0.125), the numerically higher turnover rate with BOQ supports its utility as a practical alternative when fluorescence-based detection is preferred over LC-MS/MS methods required for midazolam.

CYP3A4 oxidation rate midazolam HPLC/spectrofluorometric

Ketoconazole IC50 Determination Validates Use Across Multiple Experimental Systems

7-BQ has been validated as a CYP3A4 substrate for inhibitor potency assessment using ketoconazole, the standard CYP3A4 positive control inhibitor. In rat liver microsomes, ketoconazole inhibition of BOQ dealkylation gave IC50 ≈ 21.6 μM in control microsomes and IC50 ≈ 32.3 μM in dexamethasone-induced microsomes [1]. Additionally, in recombinant human CYP3A4 systems, ketoconazole IC50 values of 40 nM have been reported using 7-BQ fluorescence detection [2]. These system-dependent IC50 ranges establish 7-BQ's utility as a substrate for cross-system inhibitor potency comparisons.

CYP3A4 inhibition ketoconazole IC50 positive control

P450eryF A245T Mutant Probe Discovery with Defined Steady-State Kinetics

7-BQ was identified as the most suitable fluorescent probe for the bacterial cytochrome P450eryF A245T mutant, a model system for studying P450 structure-function relationships. Among various fluorescent compounds tested, 7-BQ showed the highest oxidation rates with this mutant. Steady-state kinetics exhibited sigmoidal behavior with Vmax = 0.71 nmol/min/nmol P450, Hill coefficient n = 2.18 (indicating positive homotropic cooperativity), and S50 = 132 μM [1]. Oxidation rates were substantially lower with wild-type P450eryF and the A245S mutant.

P450eryF CYP107A1 mutant enzyme steady-state kinetics

7-Benzyloxyquinoline Validated Application Scenarios Based on Quantitative Evidence


Orthogonal CYP3A4 Inhibition Screening Panel Component

Deploy 7-BQ as a complementary substrate in CYP3A4 inhibition screening panels alongside BFC or DBF. Since BQ dealkylation is least sensitive to inhibition while BFC is most sensitive [1], parallel testing with both substrates provides a more complete inhibition profile. This approach mitigates the risk of false-negative classification of weak inhibitors and false-positive classification with highly sensitive probes, improving the predictive accuracy of drug-drug interaction risk assessment.

Cross-Species CYP3A Activity Comparison in Preclinical Toxicology

Use 7-BQ for interspecies CYP3A activity comparisons in rat, mouse, dog, and monkey liver microsomes. BOQ activity has been quantified across these four species, with highest activity observed in rat microsomes (3.75 μmol/mg protein/min) [1]. This cross-species validation enables consistent methodology for preclinical-to-clinical translation studies, avoiding the need for species-specific substrate optimization.

CYP3A4 Active Site Multiplicity and Cooperativity Mechanistic Studies

Employ 7-BQ in kinetic interaction studies to investigate CYP3A4's capacity for simultaneous multi-substrate binding. Because 7-BQ binds to a domain distinct from testosterone and BFC and exhibits non-competitive kinetic interactions with both (Km change factor α = 0.21–0.72) [2], it serves as a validated tool for probing heterotropic cooperativity and allosteric regulation mechanisms within the CYP3A4 active site.

Fluorescence-Based CYP3A4 Assay Without LC-MS/MS Infrastructure

Implement 7-BQ in laboratories lacking LC-MS/MS capability for CYP3A4 activity measurement. BOQ provides comparable oxidation rates to midazolam (1.95 vs. 1.4 μM/mg protein/min) [1] while enabling fluorescence detection of the 7-hydroxyquinoline product. The method can be executed using either fluorescence plate readers for high-throughput screening or HPLC with spectrofluorometric detection for routine analysis, validated with ketoconazole as a positive control (IC50 ≈ 21.6 μM in rat microsomes) [1].

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